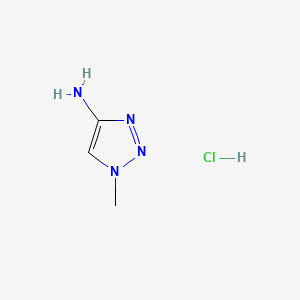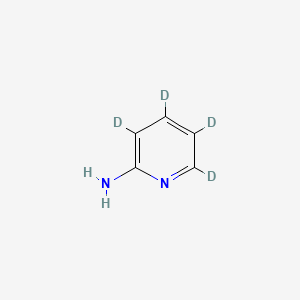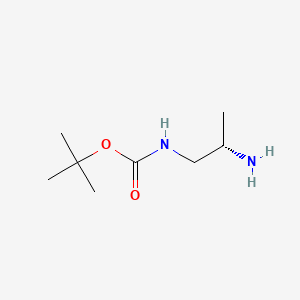
(S)-Tert-butyl (2-aminopropyl)carbamate
Vue d'ensemble
Description
(S)-Tert-butyl (2-aminopropyl)carbamate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is often used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions.
Applications De Recherche Scientifique
(S)-Tert-butyl (2-aminopropyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, particularly in peptide synthesis.
Biology: The compound is used in the synthesis of biologically active molecules and as a building block in the development of pharmaceuticals.
Medicine: It is involved in the synthesis of drugs and drug intermediates, particularly in the development of chiral drugs.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl (2-aminopropyl)carbamate typically involves the reaction of (S)-2-aminopropanol with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Tert-butyl (2-aminopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and amides.
Reduction: Reduction reactions can convert the carbamate group back to the amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amides, and substituted carbamates, depending on the specific reagents and conditions used .
Mécanisme D'action
The mechanism of action of (S)-Tert-butyl (2-aminopropyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with the amine group, protecting it from unwanted reactions during synthesis. The protecting group can be removed under mild acidic or basic conditions, regenerating the free amine for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Tert-butyl (2-aminopropyl)carbamate: The enantiomer of (S)-Tert-butyl (2-aminopropyl)carbamate, used in similar applications but with different stereochemistry.
Boc-protected amines: Other tert-butyl carbamates used as protecting groups for amines.
Fmoc-protected amines: Fluorenylmethyloxycarbonyl-protected amines, another class of protecting groups used in peptide synthesis.
Uniqueness
This compound is unique due to its chiral nature, making it particularly useful in the synthesis of chiral molecules and drugs. Its stability and ease of removal under mild conditions also make it a preferred choice for protecting amines in various synthetic applications .
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-2-aminopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNSYFDLTSSUNI-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121103-15-9 | |
| Record name | tert-butyl N-[(2S)-2-aminopropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B569106.png)
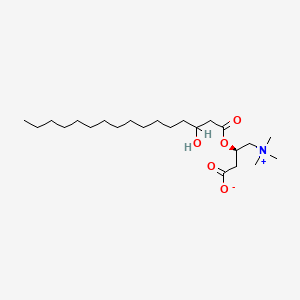
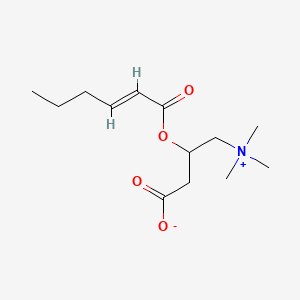
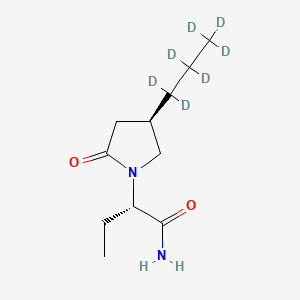
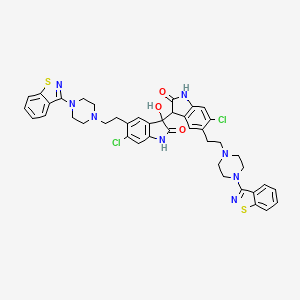

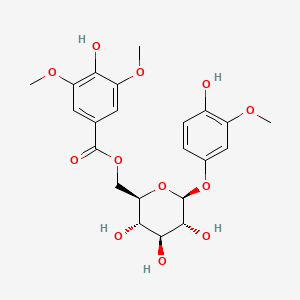

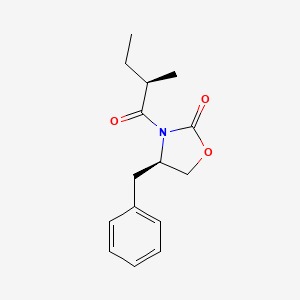
![(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride](/img/structure/B569122.png)
